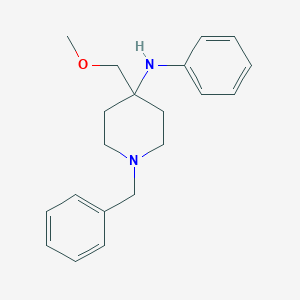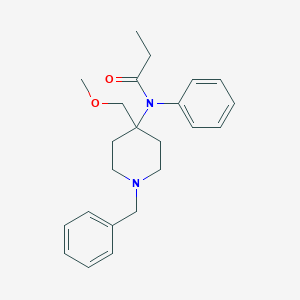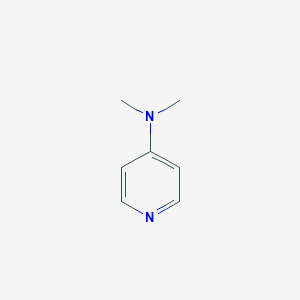
4-二甲氨基吡啶
概述
描述
Synthesis Analysis
DMAP can be synthesized via a "one pot" method from pyridine, sulfurous oxychloride, and dimethylformamide (DMF), offering an efficient green synthesis approach with an 88% yield. This method minimizes waste and simplifies the synthesis process (Liu Zong-rui, 2009).
Molecular Structure Analysis
The crystal structure of DMAP includes significant interactions like N-H...O hydrogen bonds, demonstrating its ability to form stable complexes with various compounds. In one study, DMAP formed a complex with chloranilic acid, revealing the importance of hydrogen bonding and π-π stacking interactions in the stabilization of the complex (A. N. Belay, J. Venter, O. Alexander, 2020).
Chemical Reactions and Properties
DMAP is utilized in peptide coupling reactions to enhance the efficiency of bond formation, particularly in cycles involving sterically hindered amino acids. It acts as a useful catalyst in various chemical reactions, including three-component reactions for the synthesis of complex molecular structures (S. S. Wang, J. Tam, B. S. Wang, R. B. Merrifield, 2009).
Physical Properties Analysis
DMAP's physical properties, such as density and viscosity, have been studied in the context of its use in the synthesis of ionic liquids (ILs). These studies provide insights into the molecular volume, lattice potential energy, and interactions between ions, which are critical for understanding its behavior in various solvents (Dongren Cai, N. Saengprachum, Zhipeng Lin, T. Qiu, 2020).
Chemical Properties Analysis
The chemical properties of DMAP, including its reactivity and catalytic efficiency, are highlighted by its role in the synthesis of heroin from morphine, demonstrating its capability to act as a catalyst in acetylation reactions. This example showcases the broad applicability of DMAP in facilitating chemical transformations under mild conditions (S. Klemenc, 2002).
科学研究应用
合成中的选择性烷基化和酰基化: 4-DMAP 用于伯醇的选择性烷基化和甲基葡糖苷的受控酰基化。这在核苷、多核苷酸和碳水化合物衍生物的合成中具有应用 (Celino 等人,2007).
稳定二茂锆配合物的形成: 它作为一种有效的配体,用于稳定二茂锆配合物,这对 1-甲硫代炔烃与不饱和有机底物之间的偶联反应至关重要 (Wagenen 和 Livinghouse,1989).
聚合过程中的催化剂: 4-DMAP 被用作 L-苹果酸衍生的 O-羧基酸酐单体的合成和开环聚合中的催化剂 (Pounder 等人,2011).
大环内酯的合成: 它用于合成大环内酯,例如 DL-2,4,6-十三甲基-3-脱氧甲基内酯 (Inanaga 等人,1979).
滴定分析中的酰基化: 4-DMAP 对乙酸酐的分析酰基化有效,有助于以滴定方式测定羟基 (Connors 和 Albert,1973).
提高酯交换催化: 该化合物提高了酯交换反应中的催化活性,特别是由四核锌簇促进的酯交换反应 (Maegawa 等人,2011).
碳水化合物官能化聚乳酸的合成: 它催化丙交酯的开环聚合,用于合成新的碳水化合物官能化聚乳酸 (Miao 等人,2011).
超分子结构的形成: 4-DMAP 与有机酸形成非共价弱相互作用,导致形成 2D-3D 超分子结构 (Zhang 等人,2015).
心脏正性肌力药: 它已被证明在体外是一种强效的心脏正性肌力药,对神经肌肉传递和肌肉收缩力具有特异性作用 (Savage,1985).
离子液体的合成: 4-DMAP 用于合成离子液体,离子液体具有独特的热物理性质,如密度、粘度和粘性流的活化能 (Cai 等人,2020).
安全和危害
DMAP has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive . It is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, harmful if inhaled, may cause respiratory irritation, and causes damage to organs .
未来方向
DMAP has been found to be a superior mediator for the Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . The optoelectronic and thermoelectric properties of DMAP have also been investigated, suggesting potential applications in electronic devices .
属性
IUPAC Name |
N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFNPMBLIVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Record name | 4-dimethylaminopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044369 | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Pyridinamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dimethylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | 4-Dimethylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Dimethylaminopyridine | |
CAS RN |
1122-58-3 | |
| Record name | 4-(Dimethylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

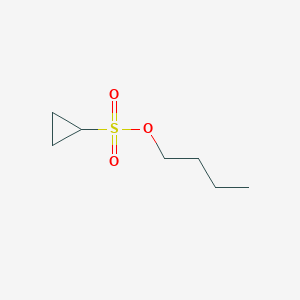
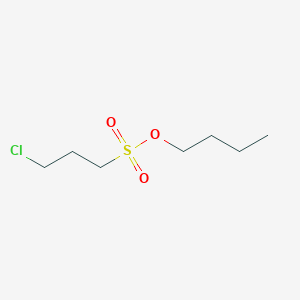
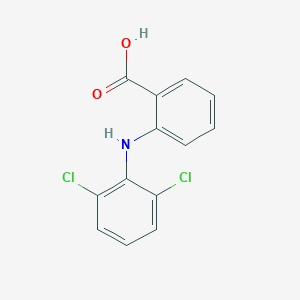
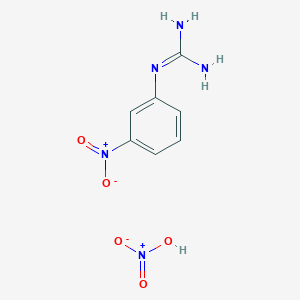
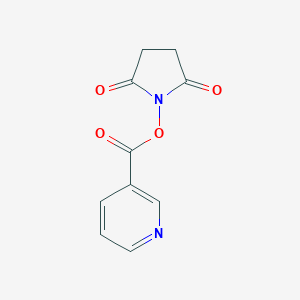
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
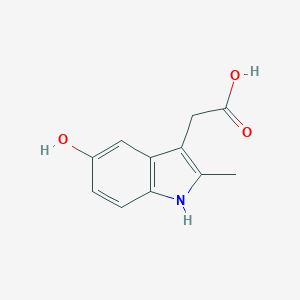
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

